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Compound of Interest

Compound Name: Gallium (II) chloride

Cat. No.: B1143692 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of gallium(III) halide complexes featuring phosphine and arsine

ligands. The following sections detail structural and spectroscopic data, experimental protocols,

and visual representations of synthetic pathways.

Gallium(III) halides are Lewis acids that readily form adducts with a variety of donor ligands,

including phosphines and arsines. The nature of the halide and the donor ligand significantly

influences the structural and electronic properties of the resulting complexes. This guide

summarizes key findings from comparative studies to aid in the rational design and synthesis of

new gallium-based compounds for various applications, including catalysis and medicinal

chemistry.

Structural Comparison: Bond Parameters
The coordination geometry of gallium in these complexes is typically a distorted tetrahedron.

The Ga-P and Ga-As bond lengths, as well as the bond angles around the gallium center, are

crucial parameters for understanding the nature of the donor-acceptor interaction. The following

table summarizes representative crystallographic data for several gallium(III) halide complexes

with phosphine and arsine ligands.
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Complex Ga-E (Å) Ga-X (Å) ∠E-Ga-X (°) ∠X-Ga-X (°) Reference

[GaCl₃(PPh₃)] 2.378(1)
2.193(1)-2.20

3(1)

105.7(1)-108.

3(1)

110.5(1)-112.

9(1)
[1]

[GaBr₃(PPh₃)

]
2.415(2)

2.341(1)-2.35

1(1)

105.5(1)-107.

9(1)

110.1(1)-113.

8(1)
[1]

[GaI₃(PPh₃)] 2.477(1)
2.568(1)-2.58

5(1)

104.9(1)-107.

5(1)

110.3(1)-114.

2(1)
[1]

[GaCl₃(AsPh₃

)]
2.427(1)

2.190(2)-2.19

8(2)

104.9(1)-107.

8(1)

110.4(1)-113.

9(1)
[1]

[GaBr₃(AsPh₃

)]
2.468(1)

2.338(1)-2.34

9(1)

104.5(1)-107.

5(1)

110.2(1)-114.

5(1)
[1]

[GaI₃(AsPh₃)] 2.490(1) 2.509(1) - - [2]

[{µ₃-

MeC(CH₂As

Me₂)₃-

κAs:κAs′:κAs″

}(GaI₃)₃]

2.470(2)-2.48

8(2)

2.511(2)-2.53

5(2)
- - [2]

[GaCl₃(AsEt₃)

]
- 3.79, 3.52 - - [3]

Note: 'E' represents the pnictogen atom (P or As), and 'X' represents the halogen atom (Cl, Br,

or I). Due to the complexity of some structures, not all bond angles are listed.

Generally, Ga-As bond lengths are longer than Ga-P bond lengths for analogous complexes,

which is consistent with the larger covalent radius of arsenic compared to phosphorus. The Ga-

X bond lengths tend to increase as the halogen changes from Cl to Br to I, reflecting the

increasing size of the halide ions.

Spectroscopic Characterization
Multinuclear NMR spectroscopy is a powerful tool for characterizing these complexes in

solution. Key nuclei for analysis include ³¹P, ⁷¹Ga, ¹H, and ¹³C.
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³¹P and ⁷¹Ga NMR Spectroscopy
The coordination of a phosphine ligand to a gallium(III) halide typically results in a downfield

shift of the ³¹P NMR signal compared to the free phosphine. However, in some cases,

especially with gallium chloride, the chemical shift may be similar to that of the uncoordinated

phosphine.[4] For instance, the ³¹P{¹H} NMR spectrum of [GaCl₃(PPh₃)] shows a multiplet at δ

–5.4 ppm at 273 K, which is close to the chemical shift of free PPh₃ (δP = –5.0 ppm).[4]

⁷¹Ga NMR spectroscopy provides information about the coordination environment of the

gallium atom. The chemical shifts for four-coordinate gallium complexes are typically found in a

specific range. For example, the ⁷¹Ga NMR resonance for [{µ₃-MeC(CH₂AsMe₂)₃-

κAs:κAs′:κAs″}(GaI₃)₃] is observed at δ = −173, which is characteristic of a GaAsI₃

environment.[2] In contrast, the ⁷¹Ga NMR signal for [GaCl₃(AsEt₃)] is found at δ = 265.[3]

Solid-state ⁶⁹/⁷¹Ga and ³¹P NMR spectroscopy have also been employed to investigate 1:1

adducts of gallium trihalides with triarylphosphines, providing data on nuclear quadrupolar

coupling parameters and magnetic shielding tensors.[5]

The following table summarizes selected NMR data for representative complexes.

Complex Solvent
³¹P{¹H}
Chemical Shift
(ppm)

⁷¹Ga Chemical
Shift (ppm)

Reference

[GaCl₃(PPh₃)] - -5.4 (at 273 K) - [4]

[GaBr₃(PPh₃)] - -10.7 (at 273 K) - [4]

[{µ₃-

MeC(CH₂AsMe₂)

₃-κAs:κAs′:κAs″}

(GaI₃)₃]

CD₂Cl₂ - -173 [2]

[GaCl₃(AsEt₃)] CD₂Cl₂ - 265 [3]

Experimental Protocols
General Synthesis of Gallium(III) Halide
Phosphine/Arsine Adducts
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A common synthetic route involves the direct reaction of the gallium(III) halide with the

phosphine or arsine ligand in a suitable anhydrous solvent.

Example Protocol for the Synthesis of [GaCl₃(AsEt₃)]:[3]

Gallium(III) chloride (0.210 g, 1.2 mmol) is dissolved in diethyl ether (10 mL).

Triethylarsine (0.195 g, 1.2 mmol) is added to the solution.

The resulting solution is stirred for 3 hours.

The solvent is removed in vacuo to yield a white solid.

General Synthesis of GaX₃(ER₃) Complexes

Gallium(III) Halide (GaX₃)

Reaction Mixture

Phosphine or Arsine (ER₃) Anhydrous Solvent
(e.g., CH₂Cl₂, Et₂O, Hexane)

Stirring
(room temperature or elevated)

Product Isolation

Drying in vacuo

[GaX₃(ER₃)] Complex
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Click to download full resolution via product page

Caption: General synthetic workflow for gallium(III) halide phosphine and arsine complexes.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of these complexes.

Example Experimental Setup:[2]

Instrument: Nonius Kappa CCD diffractometer.

X-ray Source: Graphite or confocal mirror monochromated Mo-Kα radiation (λ = 0.71073 Å).

Temperature: Crystals are maintained at 120 K in a nitrogen gas stream.

Data Analysis: Structure solution and refinement are performed using standard software

packages. Hydrogen atoms are typically placed in calculated positions.
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X-ray Crystallography Workflow

Single Crystal Selection

Crystal Mounting

Data Collection on
CCD Diffractometer

Data Processing and
Reduction

Structure Solution
(e.g., Direct Methods)

Structure Refinement

Structure Validation
and Analysis

Final Crystal Structure

Click to download full resolution via product page

Caption: A typical workflow for single-crystal X-ray diffraction analysis.
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NMR Spectroscopy
NMR spectra are recorded on spectrometers operating at appropriate frequencies for the nuclei

of interest.

Example Experimental Parameters:[3]

Spectrometer: Bruker AV400 spectrometer.

Frequencies: ¹H (400 MHz), ¹³C{¹H} (100.6 MHz), ⁷¹Ga (122.0 MHz).

Solvent: CH₂Cl₂/CD₂Cl₂.

Referencing: ¹H and ¹³C spectra are referenced to the residual solvent resonance. ⁷¹Ga

spectra are referenced to an external standard of [Ga(H₂O)₆]³⁺.

Comparative Reactivity and Bonding
Studies have shown that gallium(III) exhibits a preference for harder donor atoms.[1]

Competitive solution NMR studies indicate that Ga(III) binds to the hard phosphine oxide

(R₃PO) in preference to the softer phosphine or arsine ligands.[1] The Lewis acidity of the

gallium halide also plays a role, diminishing as the halogen becomes heavier (Cl > Br > I).[1]

The nature of the ligand backbone can also lead to different coordination modes. For example,

a tripodal triarsine ligand, MeC(CH₂AsMe₂)₃, has been shown to adopt three distinct

coordination modes with gallium halides, including acting as a tridentate bridging ligand, a

bidentate chelating ligand, and a combination of chelating and monodentate coordination.[2] In

contrast, some phosphino- and arsinoarylthiolato ligands can act as either chelating or bridging

ligands depending on the steric bulk of the substituents on the gallium atom and the nature of

the pnictogen donor.[6]
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Factors Influencing Complex Formation

Gallium(III) Halide
(GaX₃)

Nature of Halide (X)
(Cl, Br, I)

Phosphine/Arsine Ligand
(ER₃)

Nature of Pnictogen (E)
(P, As)
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Substituents (R)

Properties of Resulting Complex

Lewis Acidity Bond Strength/Length Coordination Mode

Click to download full resolution via product page

Caption: Key factors influencing the properties of gallium(III) halide complexes.

In conclusion, the characterization of gallium(III) halide complexes with phosphines and arsines

reveals a rich structural and electronic diversity governed by the interplay of the halide, the

pnictogen donor atom, and the ligand framework. The data and protocols presented in this

guide offer a valuable resource for the further exploration and application of these versatile

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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